molecular formula C8H11BN2O3 B578378 (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid CAS No. 1314239-17-2

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid

Cat. No.: B578378
CAS No.: 1314239-17-2
M. Wt: 193.997
InChI Key: KGNVRLUGZPASRY-UHFFFAOYSA-N
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Description

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid is a boronic acid derivative that features a unique pyrido[3,2-b][1,4]oxazine ring structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid lies in its boronic acid group, which provides distinct reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications where such interactions are beneficial .

Biological Activity

(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C₈H₉B₃N₂O₂
  • Molecular Weight : 193.97 g/mol
  • CAS Number : 915707-59-4

Boronic acids have been recognized for their ability to interact with biomolecules, particularly in the context of enzyme inhibition. The biological activity of this compound may involve the following mechanisms:

  • Proteasome Inhibition : Similar to other boronic acid derivatives, this compound may inhibit the proteasome pathway, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells. This mechanism is crucial for the treatment of multiple myeloma and other malignancies .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
  • Antimicrobial Properties : The presence of the pyridine ring in the structure may contribute to antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Proteasome InhibitionInduces apoptosis in cancer cells
AntioxidantReduces oxidative stress
AntimicrobialEffective against certain bacterial strains
CytotoxicityInhibits growth of cancer cell lines

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has shown that this compound exhibits significant cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound was evaluated using MTT assays, demonstrating IC₅₀ values in the low micromolar range .
  • In Vivo Studies : In animal models, this compound has shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents. These studies are critical for evaluating the therapeutic potential of the compound in clinical settings .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to the active site of proteasome enzymes. This binding disrupts normal proteolytic activity, leading to cellular stress and apoptosis in neoplastic cells .

Properties

IUPAC Name

(4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVRLUGZPASRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N=C1)N(CCO2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738926
Record name (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314239-17-2
Record name (4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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